molecular formula C24H27FN4O4 B11242291 2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide

2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11242291
M. Wt: 454.5 g/mol
InChI Key: CKCXCUKMBVNVTQ-UHFFFAOYSA-N
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Description

2-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of fluorophenyl, piperazine, methoxy, oxo, dihydropyridine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic synthesis. Key steps include the formation of the piperazine ring, introduction of the fluorophenyl group, and subsequent functionalization to incorporate the methoxy, oxo, dihydropyridine, and furan groups. Common reagents used in these reactions include phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of multiple functional groups and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H27FN4O4

Molecular Weight

454.5 g/mol

IUPAC Name

2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C24H27FN4O4/c1-32-23-16-29(17-24(31)26-14-21-3-2-12-33-21)20(13-22(23)30)15-27-8-10-28(11-9-27)19-6-4-18(25)5-7-19/h2-7,12-13,16H,8-11,14-15,17H2,1H3,(H,26,31)

InChI Key

CKCXCUKMBVNVTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CO4

Origin of Product

United States

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